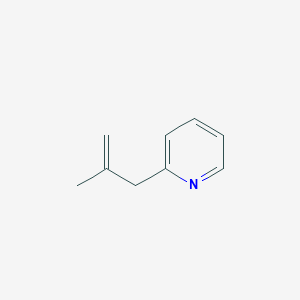

2-Methyl-3-(2-pyridyl)-1-propene

説明

2-Methyl-3-(2-pyridyl)-1-propene (CAS: 951893-27-9) is an organic compound with the molecular formula C₁₃H₁₈ and a molecular weight of 174.28 g/mol . Structurally, it features a pyridyl group (a six-membered aromatic ring containing one nitrogen atom) substituted at the 2-position of a propene backbone, with a methyl group at the 3-position. Its applications and reactivity remain unspecified in the provided evidence.

特性

IUPAC Name |

2-(2-methylprop-2-enyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-8(2)7-9-5-3-4-6-10-9/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHHCPHPZNGOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501601 | |

| Record name | 2-(2-Methylprop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936621-16-8 | |

| Record name | 2-(2-Methyl-2-propen-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936621-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylprop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-pyridyl)-1-propene can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines. This process can be carried out using a continuous flow setup, where the starting material is passed through a column packed with Raney® nickel and a low boiling point alcohol such as 1-propanol at high temperatures . This method offers high selectivity and yields, making it suitable for industrial production.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-3-(2-pyridyl)-1-propene can be scaled up using continuous flow chemistry. This approach not only increases the efficiency and safety of the process but also reduces waste and avoids the need for extensive work-up procedures .

化学反応の分析

Types of Reactions

2-Methyl-3-(2-pyridyl)-1-propene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce different reduced derivatives of the original compound.

科学的研究の応用

2-Methyl-3-(2-pyridyl)-1-propene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: The compound is used in the production of fine chemicals, polymers, and agrochemicals.

作用機序

The mechanism by which 2-Methyl-3-(2-pyridyl)-1-propene exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Similar Compounds

Pyridyl-Substituted Alkenes

Compounds like 3-(2-pyridyl)-1-propene (lacking the methyl group at position 3) or 2-Methyl-3-(4-pyridyl)-1-propene (pyridyl substitution at the 4-position) could serve as structural analogs.

Methyl-Substituted Aromatic Alkenes

For example, 2-Methyl-3-phenyl-1-propene replaces the pyridyl group with a phenyl ring. Such compounds are often studied for their electronic and steric effects in polymerization or catalysis.

Thiol-Containing Compounds

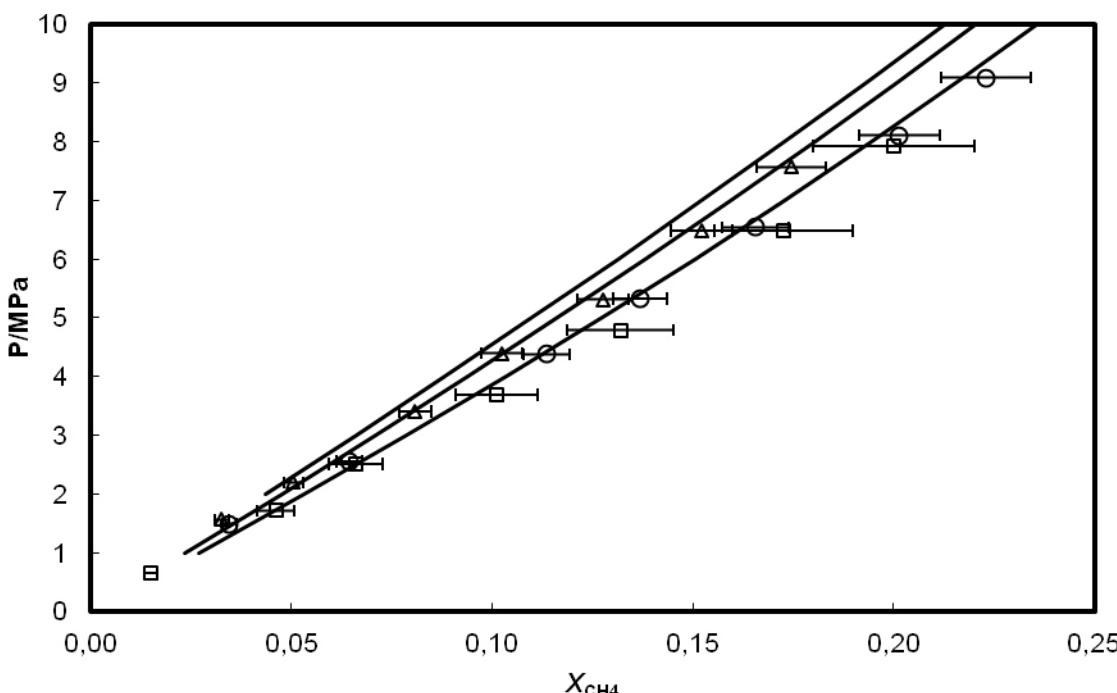

The majority of the provided evidence focuses on sulfur-containing compounds like 1-propanethiol (C₃H₇SH) and 1-butanethiol (C₄H₉SH) in methane systems. Key findings include:

- Solubility Trends : Methane solubility in thiol-rich liquid phases increases with pressure and temperature .

- Vapor-Liquid Equilibrium (VLE) : Thiols exhibit higher volatility than methane, with 1-propanethiol showing greater vapor-phase enrichment than 1-butanethiol under identical conditions .

Table 1: Available Data for 2-Methyl-3-(2-pyridyl)-1-propene vs. Thiol-Methane Systems

生物活性

2-Methyl-3-(2-pyridyl)-1-propene, an organic compound with the molecular formula and a molar mass of approximately 133.19 g/mol, is recognized for its unique structure that includes a pyridine ring and a propene chain. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular structure of 2-Methyl-3-(2-pyridyl)-1-propene features a conjugated system that significantly influences its chemical reactivity. The compound can be synthesized through several methods, including the alkylation of substituted pyridines and continuous flow processes to enhance yield and purity.

Antimicrobial Properties

Research has indicated that 2-Methyl-3-(2-pyridyl)-1-propene exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a lead compound in the development of new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways.

Anticancer Activity

The compound has also shown promise in anticancer research. It appears to modulate the activity of specific protein kinases involved in cancer progression, which may lead to apoptosis in cancer cells . Case studies indicate that derivatives of 2-Methyl-3-(2-pyridyl)-1-propene have been tested for their ability to inhibit tumor growth in various cancer models.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial activity | Demonstrated significant inhibition of E. coli and S. aureus growth at low concentrations. |

| Study B | Investigate anticancer effects | Induced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |

| Study C | Assess neuroprotective effects | Showed protective effects against oxidative stress-induced neuronal cell death in vitro. |

The biological activity of 2-Methyl-3-(2-pyridyl)-1-propene is attributed to its interaction with specific molecular targets within biological systems. It likely interacts with protein kinases, modulating their activity and leading to various physiological effects. The exact pathways affected depend on the cellular context, but preliminary data suggest involvement in signaling pathways related to cell proliferation and survival .

Applications in Drug Development

Given its biological activities, 2-Methyl-3-(2-pyridyl)-1-propene is being explored for potential applications in drug development. Its structural features make it a candidate for designing new antimicrobial agents and anticancer drugs. Ongoing research aims to optimize its pharmacological properties through structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。